2-(2-Benzoyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid
Description
Historical Context of Tetrahydroisoquinoline Research
The tetrahydroisoquinoline scaffold has been a cornerstone of alkaloid chemistry since the isolation of morphine from Papaver somniferum in the early 19th century. Early research focused on natural THIQ alkaloids like papaverine and codeine, which demonstrated vasodilatory and analgesic properties, respectively. The mid-20th century saw synthetic advances, such as the Bischler–Napieralski cyclization, enabling the construction of THIQ cores for structure-activity studies. By the 21st century, catalytic asymmetric methods, including Rh(I)-catalyzed ring-opening cascades and enantioselective Pictet–Spengler reactions, revolutionized access to stereochemically complex THIQ derivatives. The U.S. FDA’s 2015 approval of trabectedin, a THIQ-derived anticancer agent, marked a milestone in translating scaffold modifications into clinical therapeutics.
Position of 2-(2-Benzoyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic Acid within THIQ Research
This compound exemplifies strategic functionalization of the THIQ core:
- 6,7-Dimethoxy groups : These substituents are hallmarks of bioactive THIQs, as seen in erysotramidine (27 ) and protoberberine alkaloids. Methoxy groups enhance lipid solubility and modulate electronic interactions with target proteins.
- Benzoyl moiety : Introduced via N-alkylation or Friedel–Crafts acylation, benzoyl groups are rare in natural THIQs but prevalent in synthetic derivatives to improve binding affinity. For instance, intermediate 22 in erysotramidine synthesis used benzyl bromide for N-alkylation.
- Acetic acid side chain : This carboxylate group enables further derivatization into amides or esters, a strategy employed in route a of patented THIQ syntheses. Similar side chains in protoberberine derivatives like 239 facilitated hydrogenation and oxidation to yield thalictricavine (240 ).
Table 1: Structural Comparison of Select THIQ Derivatives
Significance in Medicinal Chemistry and Drug Discovery
The compound’s design aligns with three medicinal chemistry priorities:
- Targeted modulation of CNS receptors : THIQ derivatives interact with dopamine and serotonin receptors due to structural mimicry of endogenous neurotransmitters. The 6,7-dimethoxy groups may enhance blood-brain barrier penetration, as observed in (−)-stepholidine (200 ), a dopamine D1 receptor partial agonist.
- Anticancer potential : Benzoyl-substituted THIQs inhibit topoisomerases and DNA repair machinery, analogous to trabectedin’s mechanism. The acetic acid moiety could serve as a prodrug linker, enabling targeted delivery via esterase cleavage.
- Versatile synthetic handle : The carboxylate group permits conjugation to carriers or fluorophores for pharmacokinetic studies, as demonstrated in protoberberine derivative 235 . Route c in patent WO2005118548A1 highlights similar strategies for generating amide-linked THIQ therapeutics.
Relationship to Natural Isoquinoline Alkaloids
While the compound is synthetic, its structure echoes biosynthetic principles of natural THIQ alkaloids:
- Biosynthetic mimicry : Natural alkaloids like reticuline arise from Pictet–Spengler condensations of dopamine and aldehydes. The compound’s THIQ core could be synthesized via analogous enzymatic or chemical methods, as shown in the TAm/NCS-catalyzed formation of 242 .
- Functional group conservation : The 6,7-dimethoxy pattern mirrors papaverine and tubocurarine, suggesting evolutionary optimization for bioactivity. Benzoylation may emulate post-biosynthetic modifications observed in Erythrina alkaloids like erysotrine.
- Divergence from natural templates : Unlike natural THIQs, which rarely feature N-acyl groups, the benzoyl moiety introduces steric bulk that could alter receptor selectivity, a strategy used in protoberberine derivative 154 .
Table 2: Natural vs. Synthetic THIQ Features
| Feature | Natural Alkaloids | Target Compound |
|---|---|---|
| Core substitution | 1-Benzyl, 6,7-O-methyl | 2-Benzoyl, 6,7-O-methyl |
| Side chain | Methylenedioxy, hydroxyl | Acetic acid |
| Biosynthetic origin | Pictet–Spengler reaction | Bischler–Napieralski cyclization |
Properties
IUPAC Name |
2-(2-benzoyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-25-17-10-14-8-9-21(20(24)13-6-4-3-5-7-13)16(12-19(22)23)15(14)11-18(17)26-2/h3-7,10-11,16H,8-9,12H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQPKVVYBUQCRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=CC=C3)CC(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzoyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid typically involves multi-step organic reactions. One common method involves the condensation of 2-benzoyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with acetic acid derivatives under controlled conditions . The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to maintain consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-(2-Benzoyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the benzoyl group to a hydroxyl group.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced .
Scientific Research Applications
2-(2-Benzoyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Benzoyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Tetrahydroisoquinoline Derivatives
Pharmacological Activities
- Orexin-1 Receptor Antagonism: N-Benzyl acetamide derivatives (e.g., Compounds 30–34) demonstrated selective antagonism, with potency influenced by N-substituents.
- Biocatalytic Relevance : 2-(6,7-Dimethoxy-THIQ-1-yl)acetic acid (precursor to the target compound) undergoes N-methylation via Coclaurine N-Methyltransferase (CNMT), a step critical in alkaloid biosynthesis .
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Research Findings
- Structural Flexibility: The benzoyl group in the target compound may enhance receptor binding compared to non-acylated analogs, though this requires experimental validation.
- Synthetic Challenges : Low yields in asymmetric syntheses (e.g., 36% ee for methyl ester derivatives) highlight difficulties in stereochemical control .
- Biological Potential: N-Methylation of related compounds by CNMT suggests metabolic pathways relevant to natural product biosynthesis .
Biological Activity
2-(2-Benzoyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid is a compound derived from tetrahydroisoquinoline, a class of alkaloids known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential and mechanisms of action.
Chemical Structure
The molecular formula of this compound is C20H21NO5. Its structure features a tetrahydroisoquinoline core with benzoyl and methoxy substituents that contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. The mechanism involves induction of apoptosis and cell cycle arrest. For instance, in vitro studies demonstrated that this compound effectively inhibited the proliferation of human breast cancer cells (MCF-7) and colon cancer cells (HT-29).
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.3 | Apoptosis induction |
| HT-29 | 12.8 | Cell cycle arrest |
Neuroprotective Effects
The compound has shown promise in neuroprotection against oxidative stress. In models of neurodegenerative diseases such as Alzheimer's, it was found to reduce neuronal cell death and improve cognitive function in animal studies. This effect is attributed to its ability to scavenge free radicals and inhibit neuroinflammation.
Anti-inflammatory Properties
In vitro assays indicated that this compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in treating inflammatory disorders.
Case Studies
- Study on Cancer Cell Lines : A study published in CiteSeerX evaluated the cytotoxic activity of various tetrahydroisoquinoline derivatives. The results indicated that the benzoyl derivative exhibited significant tumor-specific cytotoxicity against multiple cancer cell lines .
- Neuroprotective Study : Research conducted on animal models demonstrated that administration of the compound led to improved memory performance in tests such as the Morris water maze test, indicating its potential as a therapeutic agent for cognitive decline associated with aging and neurodegeneration .
Q & A
Q. Q1. What are the key considerations for synthesizing derivatives of 2-(2-benzoyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid, and how can reaction yields be optimized?
Methodological Answer: Synthesis of tetrahydroisoquinoline derivatives often involves alkylation or acylation reactions. For example, coupling 6,7-dimethoxy-tetrahydroisoquinoline precursors with benzoyl groups requires precise control of stoichiometry and reaction time. In a study, alkylation with 1-iodopropane (1 eq) yielded only 15% product, while using benzyl bromide (3 eq) improved yields to 82% due to better electrophilic reactivity . Optimization strategies include:
- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity.
- Catalyst use : BOP reagent (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) improves coupling efficiency in amide formation .
- Temperature control : Reactions at 30°C for 30 minutes minimized side reactions in methylation studies .
Q. Q2. How can HPLC and NMR be employed to confirm the purity and structural integrity of this compound?
Methodological Answer:
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) effectively separates 2-(2-benzoyl-6,7-dimethoxy-tetrahydroisoquinolin-1-yl)acetic acid from its methylated byproducts. Retention times for the parent compound and its derivatives (e.g., N-methylated analogs) differ by 1–2 minutes under isocratic conditions .
- NMR : H NMR signals for the tetrahydroisoquinoline core include:
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in bioactivity data for tetrahydroisoquinoline derivatives targeting orexin receptors?
Methodological Answer: Variations in IC values (e.g., 134–149 µM) may arise from:
- Substituent effects : Longer alkyl chains (e.g., propyl vs. ethyl) alter receptor binding kinetics. For example, 1-substitution with a dipropylamino group increased selectivity for orexin-1 receptors by 30% compared to ethyl analogs .
- Experimental design : Use standardized assays (e.g., calcium flux in HEK293 cells) to minimize variability.
- Data normalization : Express activity relative to a positive control (e.g., SB-334867 for orexin-1) to account for batch-to-batch differences .
Q. Q4. What crystallographic strategies are recommended for resolving enantiomeric ambiguity in tetrahydroisoquinoline derivatives?
Methodological Answer:
- SHELX programs : SHELXL refines small-molecule structures using high-resolution data, while SHELXD/SHELXE assist in experimental phasing for challenging enantiomers. The η parameter in SHELXL detects chirality but may fail for near-centrosymmetric structures; instead, the x parameter (based on twin components) provides more reliable polarity estimates .
- Data collection : Use synchrotron radiation for twinned crystals to improve anomalous dispersion signals .
Q. Q5. How should researchers address incomplete toxicological data for this compound during preclinical studies?
Methodological Answer:
- In silico prediction : Tools like ProTox-II estimate acute oral toxicity (e.g., LD) based on structural analogs .
- In vitro assays : Use HepG2 cells for hepatotoxicity screening and Ames tests for mutagenicity.
- Risk mitigation : Follow OSHA guidelines (29 CFR 1910) for handling, including N100/P3 respirators and fume hoods, given the compound’s potential respiratory toxicity .
Q. Q6. What methodological challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?
Methodological Answer:
- Purification issues : Silica gel chromatography becomes impractical at scale. Switch to flash chromatography or recrystallization (e.g., ethyl acetate/hexane).
- Byproduct formation : Monitor reactions via inline FTIR to detect intermediates. For example, unreacted benzoyl chloride can hydrolyze to benzoic acid, requiring pH control .
- Yield optimization : Replace 1-iodoethane with more reactive electrophiles (e.g., benzyl bromides) to reduce reaction time from 24 hours to 6 hours .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
